molecular formula C17H14F4N2S B460677 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 664994-27-8

6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B460677
CAS No.: 664994-27-8
M. Wt: 354.4g/mol
InChI Key: MDGLLOQQMZHIFT-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile is a sophisticated multifunctional nicotinonitrile derivative designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates several key features of high research value, including a trifluoromethyl group at the 4-position of the pyridine ring. The strategic inclusion of fluorine and the trifluoromethyl group are well-established in modern drug design to fine-tune critical properties of lead compounds, such as lipophilicity, metabolic stability, and membrane permeability . The compound's core, a substituted nicotinonitrile, is a privileged scaffold in medicinal chemistry, frequently explored in the development of protein kinase modulators and other enzyme targets. The specific molecular architecture, featuring a benzylsulfanyl ether linkage and a nitrile group, suggests potential for diverse interaction with biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for use in biological screening, hit-to-lead optimization, and the synthesis of more complex target molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2S/c1-3-14-10(2)15(17(19,20)21)13(8-22)16(23-14)24-9-11-5-4-6-12(18)7-11/h4-7H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGLLOQQMZHIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)SCC2=CC(=CC=C2)F)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features and Functional Group Compatibility

The pyridine ring system hosts substituents at positions 2, 4, 5, and 6, necessitating a regioselective synthesis. The trifluoromethyl group at position 4 imposes significant steric and electronic effects, directing subsequent substitutions. The 3-fluorobenzylsulfanyl moiety at position 2 and the nitrile at position 3 require orthogonal compatibility with reaction conditions to avoid premature functional group transformations.

Retrosynthetic Disconnections

Two primary disconnections emerge:

  • Pyridine Ring Formation : Construction via cyclization reactions, leveraging precursors with pre-installed substituents.

  • Post-Cyclization Functionalization : Sequential introduction of the sulfanyl and nitrile groups through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Pyridine Core Synthesis via Cyclization Strategies

Hantzsch-Type Cyclization with Modified Components

A four-component Hantzsch pyridine synthesis was adapted to incorporate the trifluoromethyl group. Ethyl acetoacetate (ethyl group precursor), 4,4,4-trifluoroacetoacetate (trifluoromethyl source), and 3-fluorobenzyl thiocyanate (sulfur and nitrile source) were condensed with ammonium acetate under microwave irradiation (150°C, 30 min). The reaction yielded a dihydropyridine intermediate, which was oxidized to the pyridine using MnO₂ in dichloromethane (82% yield over two steps).

Key Challenges :

  • Competing side reactions due to the electron-withdrawing trifluoromethyl group slowing cyclization.

  • Partial epimerization at position 5 during oxidation, requiring chiral resolution.

Kröhnke Pyridine Synthesis with α,β-Unsaturated Ketones

A Kröhnke approach utilized 4-ethyl-5-methyl-3-nitro-2-pentanone and 3-fluorobenzyl thioamide in a tandem Michael addition-cyclization. The nitro group facilitated cyclization under basic conditions (K₂CO₃, DMF, 110°C), followed by nitrile installation via Hofmann degradation (72% yield).

Post-Cyclization Functionalization Approaches

Nucleophilic Aromatic Substitution (SNAr) at Position 2

A 2-chloropyridine intermediate (prepared via POCl₃ treatment of the corresponding pyridone) underwent SNAr with 3-fluorobenzyl mercaptan. Using DABCO as a base in DMF at 120°C, the reaction achieved 68% yield. The trifluoromethyl group’s electron-withdrawing effect enhanced reactivity at position 2.

Optimization Insights :

  • Polar aprotic solvents (e.g., DMF, NMP) improved reaction rates.

  • Excess thiol (2.5 equiv) minimized disulfide byproduct formation.

Copper-Catalyzed C–S Coupling

A Ullmann-type coupling between 2-iodopyridine derivative and 3-fluorobenzyl disulfide employed CuI/1,10-phenanthroline in dioxane at 100°C. This method achieved higher regioselectivity (89% yield) compared to SNAr, albeit with longer reaction times (24 h).

Nitrile Group Installation at Position 3

Sandmeyer Cyanation

A diazonium salt intermediate, generated from the 3-amino derivative (itself prepared via nitration and reduction), was treated with CuCN in aqueous HCl. The reaction provided the nitrile in 65% yield but required careful temperature control (−5°C to 0°C) to avoid decomposition.

Direct Cyanation via Palladium Catalysis

Using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 80°C, the 3-bromo derivative underwent cyanation in 78% yield. This method avoided intermediate steps but necessitated rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Hantzsch CyclizationCyclization, Oxidation82One-pot multicomponent reactionLow regioselectivity for trifluoromethyl
Kröhnke SynthesisMichael Addition, Cyclization72Stereochemical controlLengthy nitro reduction step
SNAr FunctionalizationChloropyridine + Thiol68Simple conditionsByproduct formation
Ullmann CouplingCu-catalyzed C–S bond formation89High regioselectivityLong reaction time
Sandmeyer CyanationDiazonium salt + CuCN65Compatibility with aqueous systemsLow-temperature sensitivity
Palladium-Catalyzed3-Bromo + Zn(CN)₂78Direct, high-yieldMoisture-sensitive reagents

Industrial-Scale Considerations and Process Optimization

Solvent and Reagent Selection

  • Toluene/THF Mixtures : Balanced polarity for organometallic reactions (e.g., Grignard additions).

  • Methanesulfonic Acid : Effective for protonating intermediates without over-acidification.

Purification Techniques

  • Recrystallization : Toluene/hexane (1:3 v/v) provided >95% purity after two cycles.

  • Column Chromatography : SiO₂ with ethyl acetate/hexane (1:4) resolved regioisomers.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes involving nicotinonitrile derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, the nitrile group can form hydrogen bonds with active site residues of enzymes, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The target compound shares structural similarities with several nicotinonitrile derivatives:

  • 6-(5-Bromobenzofuran-2-yl) Derivatives (5a, 5b, 5c) :
    These compounds feature a 5-bromobenzofuran substituent at position 6 and varying sulfanyl groups at position 2 (e.g., 2-oxopropyl, 2-oxo-2-phenylethyl, or methyl) . Compared to the target compound’s 3-fluorobenzylsulfanyl group, these analogs exhibit differences in steric bulk and electronic effects. The bromine atom in benzofuran may increase molecular weight and polarizability, whereas the fluorine in the target compound enhances electronegativity and metabolic resistance.

  • 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile: This analog replaces the sulfanyl group with a hydroxy group at position 2, significantly altering hydrogen-bonding capacity and acidity (pKa ~8–10 for phenolic OH vs. ~6–7 for thiols) . The phenyl group at position 6, compared to the ethyl group in the target compound, may reduce conformational flexibility but increase aromatic stacking interactions.
  • Carboxamide Derivatives (EP 4 374 877 A2): A patent compound with a 3-fluorobenzyl group and a pyridopyridazine core highlights the importance of fluorinated benzyl groups in enhancing binding to hydrophobic pockets in biological targets . However, its carboxamide functionality and bicyclic structure differ markedly from the nicotinonitrile scaffold.

Physicochemical Properties

Key physicochemical data from analogs are summarized below:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Solubility (LogP)*
Target Compound 6-Ethyl, 2-(3-FBzS), 5-Me, 4-CF3 412.3 (calc.) Not reported ~3.5 (estimated)
2-Hydroxy-6-phenyl-4-CF3-nicotinonitrile 6-Ph, 2-OH, 4-CF3 264.20 301–303 ~2.8
5a 6-(5-Br-benzofuran), 2-(2-oxopropyl)S 429.3 (calc.) Not reported ~3.1
EP 4 374 877 A2 3-Fluorobenzyl, carboxamide 482.4 (calc.) Not reported ~2.2

*LogP estimated using fragment-based methods.

The target compound’s ethyl and trifluoromethyl groups likely increase lipophilicity compared to the hydroxy-containing analog . The 3-fluorobenzylsulfanyl group may balance solubility and membrane permeability, critical for drug bioavailability.

Biological Activity

6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Trifluoromethyl group : Known for enhancing lipophilicity and bioactivity.
  • Sulfanyl group : Implicated in various biological interactions.
  • Nitrile group : Often associated with increased reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, while the sulfanyl moiety may facilitate interactions with thiol-containing proteins.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds containing trifluoromethyl and sulfanyl groups. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 21.00 to 26.10 μM . The mechanism involved inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression. For example, compounds with similar structures have been reported to inhibit VEGFR-2, a critical receptor in angiogenesis, with IC50 values indicating significant potency . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

  • In Vitro Studies : A study on related trifluoromethyl-containing compounds revealed that modifications at the sulfanyl position significantly enhanced cytotoxicity against cancer cell lines. The study utilized sulforhodamine B assays to determine cell viability and established a correlation between structural features and biological activity .
  • ADMET Profiling : In silico analyses have indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for compounds structurally similar to this compound. These profiles suggest good oral bioavailability and low toxicity .

Data Table

Property Value
Molecular WeightTBD
IC50 (MCF-7 Cell Line)~21.00 μM
IC50 (HepG2 Cell Line)~26.10 μM
Target EnzymeVEGFR-2
Mechanism of ActionEnzyme inhibition

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